Boc-2-Abz-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

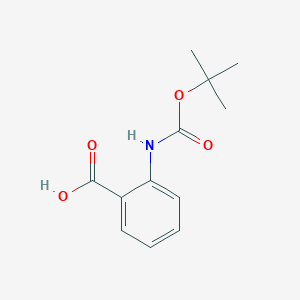

2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGHHEDJDSLEKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399169 | |

| Record name | Boc-2-Abz-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68790-38-5 | |

| Record name | Boc-2-Abz-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-2-Abz-OH

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and applications of N-tert-butoxycarbonyl-2-aminobenzoic acid (Boc-2-Abz-OH). It is intended for researchers, scientists, and professionals in the fields of drug development, peptide synthesis, and organic chemistry.

Core Chemical and Physical Properties

This compound, also known as 2-(Boc-amino)benzoic acid or N-Boc-anthranilic acid, is a synthetic amino acid derivative.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable building block in organic synthesis, particularly in the construction of peptides and other complex molecules where selective reactivity is required.[3] This protecting group enhances the compound's stability and allows for controlled reactions.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 68790-38-5 | [1][3][4] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][3][4] |

| Molecular Weight | 237.25 g/mol | [1][4][5] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 148-162 °C (with decomposition) | [1][3][5] |

| Boiling Point | 328.60 °C | [1] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble in polar organic solvents | [2] |

| Storage Conditions | 0-8 °C | [1][3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Table 2: Key Spectroscopic Information for this compound

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is available for this compound and is a key tool for confirming its structure.[6] |

| ¹³C NMR | The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. |

| IR Spectroscopy | Infrared spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=O of the carboxylic acid and the carbamate, as well as the N-H and O-H bonds. |

| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. |

Applications in Research and Development

This compound is a versatile compound with several important applications in scientific research and industrial processes.

-

Peptide Synthesis: The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS).[3][5][7][8][9] The Boc group protects the N-terminus of the amino acid, allowing for the controlled, sequential addition of other amino acids to form a peptide chain.[3]

-

Drug Development: It serves as a key intermediate in the synthesis of various pharmaceuticals.[3] Its structure allows for further functionalization, enabling the creation of bioactive molecules that can target specific biological pathways.[3]

-

Agrochemicals: this compound is also used in the production of certain agrochemicals.[3]

-

Materials Science: The properties of this compound are utilized in the development of advanced materials like polymers and coatings that require specific functional groups for enhanced performance.[3]

Experimental Protocols

The following are generalized methodologies for key experiments involving this compound.

4.1. Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for using this compound in SPPS.

-

Resin Preparation: A suitable solid support (resin), typically a polystyrene resin with a linker, is prepared.

-

First Amino Acid Coupling: The first Boc-protected amino acid is coupled to the resin.

-

Deprotection: The Boc protecting group is removed from the N-terminus of the resin-bound amino acid, usually with an acid such as trifluoroacetic acid (TFA).

-

Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIPEA).

-

Coupling of this compound: A solution of this compound and a coupling reagent (e.g., HBTU, TBTU) in a suitable solvent (e.g., DMF, NMP) is added to the resin.[1] The reaction is allowed to proceed until completion.

-

Washing: The resin is washed thoroughly to remove any unreacted reagents and byproducts.

-

Repeat Cycle: Steps 3-6 are repeated with the next desired amino acid until the peptide sequence is complete.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically using a strong acid like hydrofluoric acid (HF).

-

Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

4.2. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using HPLC.

-

Sample Preparation: A standard solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol.

-

Instrumentation: An HPLC system equipped with a C18 column and a UV detector is used.

-

Mobile Phase: A gradient of two solvents is typically employed. For example, Solvent A could be water with 0.1% TFA, and Solvent B could be acetonitrile with 0.1% TFA.

-

Gradient Elution: The analysis starts with a high percentage of Solvent A, and the percentage of Solvent B is gradually increased over time to elute the compound.

-

Detection: The eluting compound is detected by its UV absorbance at a specific wavelength (e.g., 254 nm).

-

Data Analysis: The purity is determined by integrating the area of the peak corresponding to this compound and expressing it as a percentage of the total peak area. A purity of ≥98% is common for this compound.[3]

Mandatory Visualizations

Diagram 1: Chemical Structure of this compound

Diagram 2: Workflow for Boc Solid-Phase Peptide Synthesis

Safety and Handling

-

Personal Protective Equipment (PPE): It is recommended to use appropriate PPE, including gloves, eye shields, and a dust mask (type N95).[8]

-

Storage: this compound should be stored in a cool, dry place, typically between 0-8 °C.[1][3]

-

WGK: The water hazard class for this compound is WGK 3, indicating it is highly hazardous to water.[8]

-

Flash Point: The flash point is not applicable.[8]

References

- 1. Boc-2-aminobenzoic acid | 68790-38-5 | FB48234 | Biosynth [biosynth.com]

- 2. CAS 68790-38-5: 2-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C12H15NO4 | CID 4087778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound = 98.0 T 68790-38-5 [sigmaaldrich.com]

- 6. This compound(68790-38-5) 1H NMR spectrum [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound = 98.0 T 68790-38-5 [sigmaaldrich.com]

- 9. This compound = 98.0 T 68790-38-5 [sigmaaldrich.com]

An In-depth Technical Guide to 2-(tert-butoxycarbonylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(tert-butoxycarbonylamino)benzoic acid, also known as N-Boc-anthranilic acid, is a synthetically versatile building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine on a benzene ring, makes it a valuable precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals and peptides. The Boc protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, allowing for selective chemical transformations. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

The molecular structure of 2-(tert-butoxycarbonylamino)benzoic acid consists of a benzoic acid scaffold with a tert-butoxycarbonylamino group at the ortho-position.

Table 1: Physicochemical Properties of 2-(tert-butoxycarbonylamino)benzoic Acid

| Property | Value | Reference |

| CAS Number | 68790-38-5 | [1] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 148-162 °C | [1] |

| Boiling Point | 328.6 °C (predicted) | |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethyl sulfoxide; less soluble in water. | [2] |

Table 2: Spectroscopic Data of 2-(tert-butoxycarbonylamino)benzoic Acid

| Spectrum | Characteristic Peaks |

| ¹H NMR | Signals corresponding to the aromatic protons, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group. |

| ¹³C NMR | Resonances for the carboxylic acid carbon, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, and the aromatic carbons. |

| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (approx. 1680-1710 cm⁻¹), a C=O stretch from the carbamate (approx. 1700 cm⁻¹), N-H bending, and C-H stretches from the aromatic ring and the tert-butyl group.[3][4] |

Experimental Protocols

Synthesis of 2-(tert-butoxycarbonylamino)benzoic Acid

A standard and effective method for the synthesis of 2-(tert-butoxycarbonylamino)benzoic acid involves the reaction of 2-aminobenzoic acid with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

2-Aminobenzoic acid (anthranilic acid)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Petroleum ether

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

Dissolution: Dissolve 2-aminobenzoic acid (1.0 equivalent) in a mixture of THF and water in a round-bottom flask.

-

Addition of Base: Add sodium bicarbonate (3.0 equivalents) dissolved in water to the reaction mixture.

-

Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (2.0 equivalents) dissolved in THF dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12 hours. The reaction can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, carefully acidify the mixture to a pH of approximately 3 with 1N HCl. This will protonate the carboxylate and may cause the product to begin precipitating.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Collect the organic layer.

-

Washing and Drying: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Concentration: Remove the solvent from the organic layer using a rotary evaporator to yield the crude product.

-

Crystallization: Recrystallize the crude product from a mixture of ethyl acetate and petroleum ether to obtain pure 2-(tert-butoxycarbonylamino)benzoic acid as a white to off-white solid.

Applications in Research and Drug Development

2-(tert-butoxycarbonylamino)benzoic acid is a cornerstone in the synthesis of various bioactive molecules and pharmaceutical intermediates.[1]

-

Peptide Synthesis: It serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Boc-protected amine allows for the controlled, sequential addition of amino acids to a growing peptide chain.

-

Heterocyclic Synthesis: The dual functionality of the molecule makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many drug molecules.

-

Development of Bioactive Compounds: Researchers utilize this compound in the preparation of molecules with specific biological activities, contributing to advancements in drug discovery.[1]

Visualizations

The following diagrams illustrate the pivotal role of 2-(tert-butoxycarbonylamino)benzoic acid in synthetic chemistry.

Caption: Synthetic utility of 2-(tert-butoxycarbonylamino)benzoic acid.

Caption: Workflow for the synthesis of N-Boc-2-aminobenzoic acid.

References

An In-depth Technical Guide to the Synthesis of N-Boc-Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic routes to N-Boc-anthranilic acid (2-(tert-butoxycarbonylamino)benzoic acid), a crucial building block in pharmaceutical and organic synthesis. We will delve into detailed experimental protocols, present quantitative data for comparison, and illustrate the core chemical transformation.

Introduction

N-Boc-anthranilic acid is a widely utilized intermediate in the synthesis of a variety of heterocyclic compounds, including quinazolinones, which are prevalent in many biologically active molecules and approved drugs. The tert-butyloxycarbonyl (Boc) protecting group offers the advantage of being stable under a range of reaction conditions while being readily removable under mild acidic conditions, making it an ideal choice for multi-step syntheses. This guide will focus on the most common and effective methods for the preparation of this important reagent.

Core Synthetic Methodologies

The synthesis of N-Boc-anthranilic acid is predominantly achieved through the direct N-acylation of anthranilic acid with di-tert-butyl dicarbonate (Boc anhydride). An alternative route, which can be advantageous for certain substituted analogs, involves a multi-step synthesis starting from o-bromoanilines.

The most straightforward and widely used method for the synthesis of N-Boc-anthranilic acid is the reaction of commercially available anthranilic acid with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride.

The general reaction is as follows:

Anthranilic Acid + Di-tert-butyl dicarbonate → N-Boc-anthranilic acid

The choice of base and solvent can influence the reaction rate and yield. Common bases include sodium hydroxide, triethylamine, and sodium bicarbonate. The reaction is often performed in a solvent mixture, such as dioxane/water or tetrahydrofuran (THF)/water, to ensure the solubility of both the starting material and the reagents.

An alternative, two-step procedure allows for the preparation of N-Boc-protected anthranilic acid tert-butyl esters from readily available o-bromoanilines.[1] This method involves an initial di-Boc protection of the aniline, followed by a lithium-halogen exchange and an intramolecular rearrangement. This approach can be particularly useful for accessing substituted N-Boc-anthranilic acid derivatives.

The general scheme for this method is:

-

o-Bromoaniline + Boc₂O → N,N-di-Boc-o-bromoaniline

-

N,N-di-Boc-o-bromoaniline + n-BuLi → N-Boc-anthranilic acid tert-butyl ester

This route provides the tert-butyl ester of N-Boc-anthranilic acid, which can be selectively deprotected if the free carboxylic acid is required.

Quantitative Data Presentation

The following table summarizes typical yields for the synthesis of N-Boc-anthranilic acid and its derivatives using the direct Boc protection method under various conditions.

| Starting Material | Reagents | Solvent | Base | Reaction Time | Yield (%) | Reference |

| Anthranilic acid | Boc₂O | Dioxane/Water (1:1) | Triethylamine | 2 hours | Excellent | [2] |

| Anthranilic acid | Acetic Anhydride | - | - | 15 minutes (heating) | - | [3] |

| Substituted anthranilic acids | N-Boc-amino acids, MsCl, NMI, CuCl₂ | Dichloromethane (DCM) | N-methylimidazole (NMI) | 1.5 hours | 30-66 | [4] |

Note: Yields can vary depending on the specific substrate, reaction scale, and purification method.

Experimental Protocols

This protocol is a general procedure based on the reaction of an amino acid with Boc-ON, a common Boc-donating reagent.[2]

Materials:

-

Anthranilic acid (1 equivalent)

-

Triethylamine (1.5 equivalents)

-

BOC-ON (2-tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile) (1.1 equivalents)

-

Dioxane

-

Water

-

Ethyl acetate (EtOAc)

-

5% Citric acid solution

-

Sodium sulfate or magnesium sulfate

Procedure:

-

Dissolve the anthranilic acid (1 equiv.) and triethylamine (1.5 equiv.) in a 1:1 (v/v) mixture of dioxane and water (approximately 1.2 mL per mmol of anthranilic acid).

-

With stirring at room temperature, add BOC-ON (1.1 equiv.).

-

Continue stirring for 2 hours. The mixture should become homogeneous within the first hour.

-

Dilute the reaction mixture with water (1.5 mL per mmol of anthranilic acid).

-

Extract the aqueous mixture twice with ethyl acetate to remove the oxime byproduct.

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.

-

Combine the ethyl acetate layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to obtain the crude N-Boc-anthranilic acid.

-

The crude product can be further purified by recrystallization from a hexane:ethyl acetate mixture.

This protocol is adapted from a literature procedure for the synthesis of a substituted N-Boc-anthranilic acid tert-butyl ester.[1]

Step A: Synthesis of N,N-di-tert-butyloxycarbonyl-2-bromo-4-chloroaniline

-

This precursor is prepared according to a reliable, published procedure for the di-Boc protection of anilines.

Step B: Rearrangement to 2-tert-butoxycarbonylamino-5-chlorobenzoic acid tert-butyl ester

Materials:

-

N,N-di-tert-butyloxycarbonyl-2-bromo-4-chloroaniline (0.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (5 mL)

-

n-Butyllithium (n-BuLi) in hexane (1.6 M solution, 340 µL)

-

Saturated aqueous NH₄Cl solution

-

Diethyl ether (Et₂O)

-

Saturated aqueous NaCl solution

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve N,N-di-tert-butyloxycarbonyl-2-bromo-4-chloroaniline (203 mg, 0.5 mmol) in anhydrous THF (5 mL) in a flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add the n-BuLi solution (340 µL of 1.6 M in hexane) dropwise to the cooled solution. The reaction mixture will turn yellow.

-

Stir the reaction mixture at -78 °C for 15 minutes.

-

Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Dilute the mixture with water and extract twice with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous NaCl solution, and dry over anhydrous Na₂SO₄.

-

Filter and evaporate the solvent to yield the product as a white crystalline solid (quantitative yield).

Visualization of the Reaction Pathway

The following diagram illustrates the reaction mechanism for the direct N-Boc protection of anthranilic acid using Boc anhydride.

Caption: Reaction mechanism for the synthesis of N-Boc-anthranilic acid.

Purification and Characterization

Purification of N-Boc-anthranilic acid is typically achieved by crystallization or flash chromatography.[5] For crystallization, a common solvent system is a mixture of a polar solvent like ethyl acetate and a non-polar solvent like hexane. The crude product is dissolved in a minimal amount of the polar solvent, and the non-polar solvent is added until turbidity is observed, followed by cooling to induce crystallization.

The purity of the final product can be assessed by techniques such as melting point determination, Thin Layer Chromatography (TLC), and spectroscopic methods like ¹H NMR, ¹³C NMR, and IR spectroscopy. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity analysis.

Conclusion

The synthesis of N-Boc-anthranilic acid is a fundamental transformation in organic synthesis, with the direct Boc protection of anthranilic acid being the most common and efficient method. The choice of reaction conditions can be optimized to achieve high yields of the desired product. For specific applications requiring substituted analogs, the route starting from o-bromoanilines offers a versatile alternative. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize and utilize this important building block in their work.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. peptide.com [peptide.com]

- 3. webassign.net [webassign.net]

- 4. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to Boc-2-aminobenzoic Acid (CAS: 68790-38-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-aminobenzoic acid, also known as 2-(tert-butoxycarbonylamino)benzoic acid or N-Boc-anthranilic acid, is a synthetically versatile building block with significant applications in medicinal chemistry, peptide synthesis, and materials science. Its structure, featuring a carboxylic acid and a Boc-protected amine on a benzene ring, allows for selective chemical modifications, making it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and peptidomimetics.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and technical data.

Chemical and Physical Properties

Boc-2-aminobenzoic acid is a white to off-white solid, soluble in many organic solvents. The tert-butoxycarbonyl (Boc) protecting group enhances its stability and allows for controlled reactions at the carboxylic acid or aromatic ring.[3]

| Property | Value | Reference(s) |

| CAS Number | 68790-38-5 | [4] |

| Molecular Formula | C₁₂H₁₅NO₄ | [4] |

| Molecular Weight | 237.25 g/mol | [4] |

| Melting Point | 148-162 °C | [1][4] |

| Boiling Point | 328.60 °C | [4] |

| Flash Point | 152.50 °C | [4] |

| Appearance | White to off-white powder | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Storage | 2°C - 8°C, cool and dry place | [4][5] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of Boc-2-aminobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

~10-12 ppm (singlet, 1H): Carboxylic acid proton (-COOH).

-

~7.5-8.2 ppm (multiplets, 4H): Aromatic protons.

-

~1.5 ppm (singlet, 9H): tert-butyl protons of the Boc group.

¹³C NMR (Predicted):

-

~170 ppm: Carboxylic acid carbon (-COOH).

-

~153 ppm: Carbonyl carbon of the Boc group (-O-C=O).

-

~115-140 ppm: Aromatic carbons.

-

~80 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

~28 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Boc-2-aminobenzoic acid would be expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3300 cm⁻¹ | N-H stretching (amide) |

| ~2500-3300 cm⁻¹ | O-H stretching (carboxylic acid, broad) |

| ~1720-1740 cm⁻¹ | C=O stretching (Boc carbonyl) |

| ~1680-1700 cm⁻¹ | C=O stretching (carboxylic acid) |

| ~1580-1600 cm⁻¹ | C=C stretching (aromatic ring) |

| ~1520 cm⁻¹ | N-H bending (amide II) |

| ~1160 cm⁻¹ | C-O stretching (Boc ester) |

Applications and Experimental Protocols

Boc-2-aminobenzoic acid is a key intermediate in several synthetic pathways, most notably in the preparation of quinazolinones and in peptide synthesis.

Synthesis of Quinazolinone Derivatives

Quinazolinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] N-Boc-anthranilic acid derivatives are valuable precursors for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones.

This protocol is adapted from a general method for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones from anthranilic acids and N-Boc-amino acids.[4]

Materials:

-

Boc-2-aminobenzoic acid

-

N-Boc-L-alanine

-

Aniline

-

Methanesulfonyl chloride (MsCl)

-

N-methylimidazole (NMI)

-

Copper(II) chloride (CuCl₂)

-

4 Å Molecular Sieves

-

Dichloromethane (DCM), anhydrous

-

Trimethylsilyl chloride (TMSCl)

-

Triethylamine (NEt₃)

Procedure:

-

To a mixture of N-Boc-L-alanine (1.00 mmol), anhydrous CuCl₂ (0.25 mmol), and 4 Å molecular sieves (140 mg) in anhydrous DCM (15 mL) under a nitrogen atmosphere and cooled to -20 °C, add N-methylimidazole (1.00 mmol) and MsCl (1.00 mmol) dropwise.

-

Stir the mixture at -20 °C for 1 hour.

-

Add Boc-2-aminobenzoic acid (1.00 mmol) to the reaction mixture and stir at -20 °C for 1.5 hours.

-

Add aniline (4.00 mmol) and allow the reaction to warm to room temperature, stirring for 16 hours.

-

Add TMSCl (4.00 mmol) and NEt₃ (4.00 mmol) and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Quantitative Data: Yields for this specific reaction starting with Boc-2-aminobenzoic acid are not explicitly available in the searched literature. However, similar reactions using other anthranilic acids have reported yields ranging from 33% to 61%.[4]

Caption: Workflow for the one-pot synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-2-aminobenzoic acid can be incorporated into peptide chains as an unnatural amino acid to introduce conformational constraints or to serve as a scaffold for further chemical modifications.[2][6] The general principles of Boc-based SPPS are well-established.

This protocol outlines the general steps for incorporating an amino acid, which can be adapted for Boc-2-aminobenzoic acid, in a manual Boc-SPPS workflow.[7][8]

Materials:

-

Peptide-resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Boc-2-aminobenzoic acid

-

Coupling reagents (e.g., HBTU/HOBt)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).

-

Drain and treat with fresh 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin with DCM and then with isopropanol to remove residual TFA.

-

-

Neutralization:

-

Wash the resin with DCM.

-

Neutralize the resulting trifluoroacetate salt by washing with a 5-10% solution of DIEA in DCM for 5-10 minutes.

-

Wash the resin with DCM.

-

-

Coupling:

-

Dissolve Boc-2-aminobenzoic acid (2-4 equivalents) and coupling reagents (e.g., HBTU/HOBt) in DMF.

-

Add the activated amino acid solution to the resin.

-

Add DIEA (4-6 equivalents) to initiate coupling.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat the cycle for the next amino acid.

-

Cleavage: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous hydrogen fluoride (HF) with appropriate scavengers.

Caption: General workflow for a single cycle in Boc solid-phase peptide synthesis.

Use as a Bioconjugation Linker

Biological Activity and Signaling Pathways

While specific studies on the biological activity of Boc-2-aminobenzoic acid are limited, the broader class of anthranilic acid derivatives has been extensively studied and shown to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[10][11]

Derivatives of anthranilic acid have been identified as:

The specific mechanism of action and the signaling pathways modulated by Boc-2-aminobenzoic acid itself remain an area for further investigation.

Caption: Reported biological activities of anthranilic acid derivatives.

Conclusion

Boc-2-aminobenzoic acid (CAS 68790-38-5) is a valuable and versatile building block for organic synthesis, with significant potential in drug discovery and development. Its utility in the synthesis of quinazolinones and as a component in peptide synthesis is well-documented, although specific, detailed experimental data for some applications remains to be more broadly published. The diverse biological activities of the parent anthranilic acid scaffold suggest that derivatives of Boc-2-aminobenzoic acid may hold promise as modulators of key biological pathways, warranting further investigation by the scientific community. This guide serves as a foundational resource for researchers looking to employ this compound in their synthetic and medicinal chemistry endeavors.

References

- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. perso.univ-rennes1.fr [perso.univ-rennes1.fr]

- 6. benchchem.com [benchchem.com]

- 7. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. arkat-usa.org [arkat-usa.org]

- 9. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

A Technical Guide to the Physical and Chemical Characteristics of Boc-2-Abz-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-2-aminobenzoic acid (Boc-2-Abz-OH) is a pivotal building block in the fields of synthetic organic chemistry and drug discovery. Its unique structural features, combining a protected amine and a carboxylic acid on an aromatic scaffold, make it a valuable component in the synthesis of peptides, peptidomimetics, and other complex molecular architectures. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, complete with experimental methodologies and data presentation to support its application in research and development.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₅NO₄ | [1] |

| Molecular Weight | 237.25 g/mol | [1][2] |

| Appearance | White to off-white powder | [No specific citation] |

| Melting Point | 153-156 °C (decomposes) | [2] |

| CAS Number | 68790-38-5 | [1][2] |

Structural and Spectroscopic Data

The structural integrity and purity of this compound are confirmed through various spectroscopic techniques. Below are the key identifiers and expected spectroscopic characteristics.

| Identifier | Value | Reference(s) |

| SMILES | CC(C)(C)OC(=O)NC1=CC=CC=C1C(=O)O | [1][2] |

| InChI | InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15) | [1][2] |

| ¹H NMR (Predicted) | A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around 1.5 ppm. Aromatic protons would appear in the range of 7-8.5 ppm. The acidic proton of the carboxylic acid is expected as a broad singlet at a downfield chemical shift (>10 ppm), and the NH proton signal would also be present. | [1][3] |

| ¹³C NMR (Predicted) | The carbonyl carbon of the Boc group is expected around 155 ppm, and the carboxylic acid carbonyl carbon around 170 ppm. The quaternary carbon of the Boc group would appear around 80 ppm, and the methyl carbons around 28 ppm. Aromatic carbons would be observed in the 115-140 ppm range. | [4][5] |

| FTIR (Predicted) | A broad O-H stretch from the carboxylic acid is expected in the 2500-3300 cm⁻¹ region. A strong C=O stretch from the carboxylic acid will be present around 1700-1725 cm⁻¹, and another C=O stretch from the carbamate (Boc group) will be observed around 1680-1700 cm⁻¹. N-H stretching is expected around 3300-3400 cm⁻¹, and C-H stretches from the aromatic ring and alkyl groups will be in the 2850-3100 cm⁻¹ range. | [6][7] |

| Mass Spectrometry | The expected exact mass is 237.1001 u. Electrospray ionization (ESI) in negative mode would likely show a prominent ion at m/z 236.0928 [M-H]⁻. | [1] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are crucial for ensuring its quality and suitability for downstream applications. The following are representative protocols for key analytical experiments.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid.

Methodology:

-

A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound and confirm the presence of key functional groups.

Methodology:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or higher spectrometer. Standard parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR Spectroscopy: The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, at a concentration of approximately 10-100 µg/mL.

-

Analysis: The solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Spectra are acquired in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To determine the purity of this compound and identify any potential impurities.

Methodology:

-

System: A standard HPLC system with a UV detector is used.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically employed.

-

Mobile Phase: A gradient elution is commonly used, with Mobile Phase A consisting of water with 0.1% trifluoroacetic acid (TFA) and Mobile Phase B consisting of acetonitrile with 0.1% TFA.

-

Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes.

-

Detection: The eluent is monitored at a wavelength of 254 nm, where the aromatic ring exhibits strong absorbance.

-

Sample Preparation: A solution of this compound is prepared in the initial mobile phase composition at a concentration of approximately 1 mg/mL and filtered through a 0.45 µm filter before injection.[8][9][10][11][12]

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in Boc-chemistry-based solid-phase peptide synthesis. The general workflow for incorporating this amino acid derivative into a growing peptide chain is illustrated below.

Solubility Profile

A comprehensive understanding of the solubility of this compound is essential for its handling and use in various reaction conditions.

| Solvent | Solubility | Notes |

| Dimethylformamide (DMF) | Soluble | Commonly used as a solvent in peptide synthesis. |

| Dimethyl sulfoxide (DMSO) | Soluble | A good solvent for many organic compounds, but care should be taken as it can be difficult to remove. |

| Methanol / Ethanol | Soluble | Generally soluble in lower alcohols. |

| Dichloromethane (DCM) | Soluble | A common solvent for organic reactions. |

| Water | Sparingly soluble | The presence of the hydrophobic Boc group and the aromatic ring limits its solubility in water. Solubility is pH-dependent and will increase at higher pH due to the deprotonation of the carboxylic acid. |

| Acetonitrile | Soluble | Often used in HPLC analysis. |

Experimental Protocol for Quantitative Solubility Determination:

-

An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24 hours).

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the filtrate is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy, against a calibration curve of known concentrations.[13]

Conclusion

This technical guide provides a foundational understanding of the physical and chemical characteristics of this compound. The data and experimental protocols presented herein are intended to assist researchers, scientists, and drug development professionals in the effective utilization of this versatile building block. Adherence to rigorous analytical characterization is paramount for ensuring the quality and reproducibility of synthetic endeavors involving this compound.

References

- 1. This compound | C12H15NO4 | CID 4087778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound = 98.0 T 68790-38-5 [sigmaaldrich.com]

- 3. This compound(68790-38-5) 1H NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. hmdb.ca [hmdb.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of N-tert-butoxycarbonyl-2-aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-2-aminobenzoic acid (Boc-2-aminobenzoic acid). Due to the limited availability of precise quantitative solubility data for this specific compound in publicly accessible literature, this document combines qualitative information, comparative data from structurally related molecules, and standardized experimental protocols to offer a practical resource for laboratory work.

Core Concepts and Solubility Profile

N-tert-butoxycarbonyl-2-aminobenzoic acid is a derivative of anthranilic acid, featuring a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group on the amine. This structural modification significantly influences its solubility profile compared to the parent compound, 2-aminobenzoic acid. The presence of the carboxylic acid group provides a site for hydrogen bonding and potential salt formation, while the Boc-protected amine and the benzene ring contribute to its organic character.

While specific quantitative solubility values are not widely reported, a qualitative assessment suggests that N-tert-butoxycarbonyl-2-aminobenzoic acid is generally soluble in polar organic solvents and less soluble in water. This is a common characteristic for many Boc-protected amino acids.

Comparative Solubility Data

To provide a useful frame of reference, the following table includes qualitative solubility information for N-tert-butoxycarbonyl-2-aminobenzoic acid and quantitative data for the closely related compound, p-aminobenzoic acid (PABA). The solubility behavior of the ortho-isomer (N-Boc-2-aminobenzoic acid) is expected to be broadly similar to its para-isomer, which is reported to be soluble in solvents like dichloromethane and dimethyl sulfoxide (DMSO) but less so in water[1].

| Solvent | N-tert-butoxycarbonyl-2-aminobenzoic Acid (Qualitative) | p-Aminobenzoic Acid (Quantitative) |

| Water | Sparingly soluble to insoluble | 0.572 g/100 mL at 25 °C |

| Methanol | Soluble | Soluble |

| Ethanol | Soluble | Soluble |

| Acetone | Soluble | Soluble |

| Ethyl Acetate | Soluble | Soluble |

| Dichloromethane | Soluble | Very soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |

| Benzene | Slightly soluble | Slightly soluble |

| Chloroform | Soluble | Very soluble |

| Pyridine | Soluble | Very soluble |

Note: The qualitative solubility for N-tert-butoxycarbonyl-2-aminobenzoic acid is inferred from general chemical principles and data on structurally similar compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of N-tert-butoxycarbonyl-2-aminobenzoic acid in a given solvent. This method is a standard and reliable approach for obtaining quantitative solubility data.

Objective: To determine the solubility of N-tert-butoxycarbonyl-2-aminobenzoic acid in a selected solvent at a specific temperature.

Materials:

-

N-tert-butoxycarbonyl-2-aminobenzoic acid (high purity)

-

Solvent of choice (e.g., ethanol, analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Thermostatically controlled water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (0.22 µm, solvent-compatible)

-

Syringes

-

Pre-weighed evaporation dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of N-tert-butoxycarbonyl-2-aminobenzoic acid to a vial containing a known volume of the chosen solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.

-

Place a magnetic stir bar in the vial, cap it tightly, and place it in the thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours within the temperature-controlled environment.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved N-tert-butoxycarbonyl-2-aminobenzoic acid by subtracting the initial weight of the empty evaporation dish from the final constant weight.

-

Express the solubility in the desired units, for example:

-

g/100 mL: (mass of solute in g / volume of solvent in mL) * 100

-

mg/mL: mass of solute in mg / volume of solvent in mL

-

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

Logical Relationship in Solubility

The solubility of N-tert-butoxycarbonyl-2-aminobenzoic acid is governed by the interplay of its structural features. The following diagram illustrates this relationship.

References

The Essential Guide to Boc-2-Abz-OH: A Core Building Block in Modern Synthesis

For Immediate Release

This technical whitepaper provides a comprehensive overview of N-Boc-2-aminobenzoic acid (Boc-2-Abz-OH), a pivotal building block for researchers, chemists, and professionals in drug development and material science. This guide details its chemical properties, core applications in synthesis, and specific experimental protocols, offering a technical resource for its effective utilization.

Core Compound Properties

This compound, also known as 2-(tert-butoxycarbonylamino)benzoic acid or N-Boc-anthranilic acid, is an amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group. This group enhances the compound's stability and dictates its reactivity, making it an ideal component for the controlled, stepwise synthesis of complex organic molecules.[1]

A summary of its key quantitative and physical properties is provided below.

| Property | Value | Reference(s) |

| Molecular Weight | 237.25 g/mol | [2][3][4] |

| Chemical Formula | C₁₂H₁₅NO₄ | [1][2][3][4] |

| CAS Number | 68790-38-5 | [1][2][3][4] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 148-156 °C (may decompose) | [1][2][5] |

| Boiling Point | 328.60 °C | [2] |

| Purity (Typical) | ≥98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1][2] |

Applications in Research and Development

The utility of this compound stems from its dual functionality: a carboxylic acid for amide bond formation and a Boc-protected amine for controlled deprotection and subsequent reaction.

Peptide Synthesis

The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). The Boc group provides temporary protection for the N-terminus of the amino acid.[6] This allows the carboxylic acid group to be coupled with the free amine of a growing peptide chain attached to a solid resin support. Following the coupling step, the Boc group is removed under acidic conditions, revealing a new N-terminal amine ready for the next coupling cycle. This iterative process is the foundation of Boc-based SPPS.[7][8]

Drug Discovery and Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of various bioactive molecules, particularly heterocyclic compounds like quinazolinones, which are recognized scaffolds in medicinal chemistry.[9] Anthranilic acid derivatives are integral to drugs with anti-inflammatory, antimicrobial, and anticancer properties.[4][10][11]

A notable application is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of the related anthranilic acid core are used to synthesize compounds that target key signaling pathways in cancer cells. One such pathway is the ALK/PI3K/AKT pathway, which is critical for cell growth and survival. Inhibitors derived from quinazolinone scaffolds have been shown to disrupt this pathway, leading to apoptosis (programmed cell death) in cancer cells.[9]

Key Experimental Protocols

The effective use of this compound hinges on the precise execution of protection and deprotection steps. Below are detailed protocols for the critical N-terminal Boc group deprotection.

Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction. The process begins with the protonation of the carbonyl oxygen by a strong acid (like TFA). This destabilizes the group, leading to the cleavage of the tert-butyl-oxygen bond and forming a stable tert-butyl cation and an unstable carbamic acid. The carbamic acid rapidly decarboxylates to release the free amine.[6]

Protocol: Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol details the standard procedure for removing the N-terminal Boc group from a peptide-resin during SPPS.

Materials and Reagents:

-

Boc-protected peptide-resin

-

Trifluoroacetic acid (TFA), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA), peptide synthesis grade

-

Dimethylformamide (DMF), peptide synthesis grade

-

Isopropanol (IPA)

Procedure:

-

Resin Swelling: Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in a suitable reaction vessel. Drain the DCM.[6]

-

Deprotection: Add a solution of 25-50% TFA in DCM to the resin (approx. 10 mL per gram of resin). Agitate the mixture for 20-30 minutes at room temperature.[6][9]

-

Washing: Drain the TFA solution. Wash the resin thoroughly to remove residual acid and the cleaved Boc group. A typical washing sequence is:

-

Neutralization: To deprotonate the N-terminal ammonium salt to a free amine for the next coupling step, add a solution of 5-10% DIEA in DCM to the resin.[9][12] Agitate for 2 minutes and drain. Repeat this neutralization step once more.

-

Final Wash: Wash the resin thoroughly with DCM (3-5 times) to remove excess base and salts.[9] The resin is now ready for the coupling of the next Boc-protected amino acid.

Note: For solution-phase synthesis, a common alternative is using 4M Hydrogen Chloride (HCl) in 1,4-dioxane, followed by work-up and precipitation.[6][13]

Conclusion

N-Boc-2-aminobenzoic acid (this compound) is a versatile and indispensable reagent. Its well-defined properties and the robust chemistry of the Boc protecting group provide chemists with precise control over synthetic pathways. From the assembly of complex peptides to the construction of novel heterocyclic scaffolds for drug discovery, this compound is a cornerstone of modern organic synthesis, enabling advancements across the scientific landscape.

References

- 1. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]

- 2. Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative – Oriental Journal of Chemistry [orientjchem.org]

- 3. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 6. US3609164A - Process for preparing {11 -butoxycarbonyl compounds - Google Patents [patents.google.com]

- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. scbt.com [scbt.com]

- 13. This compound | C12H15NO4 | CID 4087778 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to the successful and precise construction of desired peptide sequences. Among these, the tert-butyloxycarbonyl (Boc) group has historically played a pivotal role, particularly in the solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield. This technical guide provides a comprehensive exploration of the Boc protecting group, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its application in modern peptide synthesis.

Core Function and Mechanism

The primary function of the Boc group is to reversibly mask the α-amino group of an amino acid.[1] This protection is crucial to prevent unwanted side reactions at the N-terminus during peptide bond formation, thereby ensuring the sequential and controlled elongation of the peptide chain.[1][2] The Boc group is characterized by its stability under neutral and basic conditions, while being readily cleaved under acidic conditions.[1] This acid lability is the cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS, where the Boc group provides temporary protection of the α-amino group, while more acid-stable groups, such as benzyl-based protectors, are used for semi-permanent side-chain protection.[1][3]

Boc Protection of Amino Acids

The introduction of the Boc group is most commonly achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) in the presence of a base.[4][5] The reaction proceeds via a nucleophilic attack of the deprotonated amino group on one of the carbonyl carbons of Boc₂O.

Caption: Mechanism of Boc protection of an amino acid.

Boc Deprotection: The Acid-Labile Nature

The removal of the Boc group is a critical step in SPPS, allowing for the step-wise addition of amino acids. This deprotection is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA).[3][4] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate readily decarboxylates to release the free α-amino group and carbon dioxide.[4][6] To prevent the reactive tert-butyl cation from causing side reactions, such as the alkylation of sensitive amino acid side chains (e.g., Tryptophan, Cysteine, and Methionine), scavengers like anisole or thioanisole are often added to the deprotection solution.[1][7]

References

introduction to Boc chemistry in peptide synthesis.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protection strategy in solid-phase peptide synthesis (SPPS), a foundational and robust methodology. We will delve into the core principles, detailed experimental protocols, and critical considerations for employing Boc chemistry in the synthesis of peptides.

Core Principles of Boc Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS), a groundbreaking technique developed by R. Bruce Merrifield, who was awarded the 1984 Nobel Prize in Chemistry, involves the stepwise assembly of amino acids onto an insoluble polymer resin.[1][2] The Boc/Bzl strategy, one of the original and still highly relevant approaches, is predicated on a system of graduated acid lability for the removal of protecting groups.[3][4]

The fundamental principle of SPPS involves the covalent attachment of a C-terminally protected amino acid to a solid support.[] The peptide chain is then elongated in the C- to N-terminal direction through repeated cycles of deprotection and coupling.[6] A key advantage of this method is the simplification of the purification process, as excess reagents and byproducts are easily removed by filtration and washing.[3][4]

In Boc SPPS, the temporary α-amino protecting group is the acid-labile Boc group, which is removed at each cycle using a moderately strong acid like trifluoroacetic acid (TFA).[3][7] In contrast, the more permanent side-chain protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[3][8] This differential acid lability is the cornerstone of the Boc/Bzl protection scheme.[7][9]

The Synthesis Cycle: A Stepwise Approach

The synthesis of a peptide using Boc chemistry follows a cyclical process, with each cycle extending the peptide chain by one amino acid. The general workflow is as follows:

-

Resin Swelling: The solid support is swelled in a suitable solvent to ensure optimal accessibility of the reactive sites.[9]

-

Deprotection: The Nα-Boc protecting group of the resin-bound amino acid or peptide is removed with TFA.[7]

-

Washing & Neutralization: The resin is washed to remove excess TFA and then neutralized to free the terminal amine for the subsequent coupling reaction.[8][10]

-

Coupling: The next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[9]

-

Washing: The resin is washed thoroughly to remove excess reagents and byproducts.[]

This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.[7]

Key Methodologies and Experimental Protocols

Solid Supports for Boc SPPS

The choice of resin is crucial and depends on whether the final product is a peptide acid or a peptide amide.[9]

-

Merrifield Resin (Chloromethylpolystyrene): This is the classic resin for Boc-based SPPS, yielding a peptide acid upon cleavage.[10]

-

PAM Resin (Phenylacetamidomethyl): This resin offers increased stability of the peptide-resin linkage to TFA, minimizing premature chain loss during synthesis.[10]

-

BHA (Benzhydrylamine) and MBHA (Methylbenzhydrylamine) Resins: These resins are used for the synthesis of peptide amides.[9][10]

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

-

Swell the peptide-resin in dichloromethane (DCM).

-

Add a solution of 50% TFA in DCM to the resin.[9]

-

Drain the solution and add a fresh 50% TFA/DCM solution.

-

Agitate for an additional 15-25 minutes to ensure complete deprotection.[9][10]

-

Filter the resin and wash thoroughly with DCM, followed by isopropanol (IPA) to remove residual TFA.[9][10]

Mechanism: The deprotection mechanism involves protonation of the Boc group's carbonyl oxygen by TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which then decomposes to yield the free amino group and carbon dioxide.[7]

Neutralization

After deprotection, the N-terminal amino group is present as a trifluoroacetate salt and must be neutralized before the next coupling step.[8][10]

Protocol:

-

Wash the deprotected peptide-resin with DCM.

-

Add a solution of 10% triethylamine (TEA) or 5-10% diisopropylethylamine (DIEA) in DCM.[8][10]

-

Agitate the mixture for 1-2 minutes.

-

Repeat the neutralization step.

-

Wash the resin thoroughly with DCM to remove excess base.[8]

Amino Acid Coupling

In this step, the next activated Nα-Boc protected amino acid is coupled to the free N-terminal amine.

Protocol:

-

Dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU/HOBt or DCC/HOBt) in N,N-dimethylformamide (DMF) or a DCM/DMF mixture.[9]

-

Add this solution to the neutralized peptide-resin.

-

Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[9]

-

Agitate the reaction mixture at room temperature for 1-2 hours.[9]

-

Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test.[9]

-

Once complete, drain the coupling solution and wash the resin with DMF and DCM.[9]

Cleavage and Final Deprotection

The final step involves cleaving the completed peptide from the solid support and removing the side-chain protecting groups. This is typically achieved using a strong acid like HF.[3][10]

Protocol:

-

Wash the final peptide-resin with DCM and dry it under vacuum.[9]

-

Carefully perform the cleavage using anhydrous liquid HF at 0°C for 1-2 hours. This step requires specialized equipment and stringent safety precautions.[3][9]

-

The cleavage cocktail usually contains scavengers to trap the reactive carbocations generated from the protecting groups, thus preventing side reactions.[8][9] A common scavenger is anisole.

| Reagent/Condition | Purpose | Typical Parameters |

| Deprotection | Removal of Nα-Boc group | 50% TFA in DCM, 20-30 min total[9][10] |

| Neutralization | Freeing the N-terminal amine | 10% TEA or 5-10% DIEA in DCM, 2 x 1-2 min[8][10] |

| Coupling | Peptide bond formation | 2-4 eq. Boc-amino acid, coupling agent (e.g., HBTU), DIEA in DMF, 1-2 hours[9] |

| Final Cleavage | Peptide release and side-chain deprotection | Anhydrous HF, 0°C, 1-2 hours[3][9] |

| Table 1: Summary of Key Reaction Conditions in Boc SPPS. |

Visualizing the Boc SPPS Workflow

The following diagrams illustrate the cyclical nature and key chemical transformations in Boc-based solid-phase peptide synthesis.

Figure 1: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Figure 2: Simplified mechanism of Nα-Boc deprotection using trifluoroacetic acid (TFA).

Advantages and Limitations of Boc Chemistry

While Fmoc chemistry has become more prevalent for routine peptide synthesis due to its milder conditions, the Boc strategy remains a valuable and robust method, particularly for certain applications.[11][12]

Advantages:

-

Robustness: Boc chemistry is well-established and effective for synthesizing long and complex peptides.[3]

-

Reduced Aggregation: The acidic deprotection step protonates the N-terminus, which can help disrupt interchain hydrogen bonding and improve solvation, making it advantageous for hydrophobic sequences prone to aggregation.[11][13]

-

Cost-Effectiveness: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.[]

Limitations:

-

Harsh Reagents: The repeated use of moderately strong acid (TFA) for deprotection and the requirement for highly corrosive and hazardous HF for final cleavage are significant drawbacks.[11][15]

-

Specialized Equipment: The use of HF necessitates a specialized, corrosion-resistant apparatus.[12][15]

-

Side Reactions: The strong acidic conditions can lead to side reactions, particularly with sensitive amino acids. The tert-butyl cations generated during deprotection can react with nucleophilic residues like Tryptophan, Cysteine, or Methionine, necessitating the use of scavengers.[8]

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA)[11] | 20% Piperidine in DMF[11] |

| Side-Chain Protection | Benzyl (Bzl)-based[11] | tert-Butyl (tBu)-based[11] |

| Final Cleavage Reagent | Hydrofluoric Acid (HF)[11] | Trifluoroacetic Acid (TFA)[11] |

| Orthogonality | Partial (Graduated Acid Lability)[12] | Fully Orthogonal[12] |

| Key Advantage | Better for aggregating sequences[12][13] | Milder conditions, automation friendly[11][12] |

| Table 2: Comparison of Boc and Fmoc SPPS Strategies. |

Conclusion

Boc chemistry represents a foundational and powerful strategy in solid-phase peptide synthesis. Its robustness and effectiveness in handling difficult and aggregation-prone sequences ensure its continued relevance in both research and industrial settings.[3][11] While the harsh reagents and safety considerations associated with the Boc/Bzl approach are significant, a thorough understanding of its principles, protocols, and limitations allows researchers and drug development professionals to leverage its unique advantages for the successful synthesis of complex peptides.

References

- 1. 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. The Rockefeller University » Nobel Prize in Chemistry [rockefeller.edu]

- 3. benchchem.com [benchchem.com]

- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lifetein.com [lifetein.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

Stability of Boc-2-Abz-OH at Room Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of N-Boc-2-aminobenzoic acid (Boc-2-Abz-OH) with a focus on its stability at room temperature. Due to the absence of specific quantitative kinetic data in publicly available literature, this guide synthesizes information based on the known chemical properties of the tert-butyloxycarbonyl (Boc) protecting group, manufacturer recommendations, and general best practices for handling sensitive chemical reagents.

Core Concepts: Understanding Boc Group Stability

The stability of this compound is intrinsically linked to the stability of the Boc protecting group. The Boc group is widely utilized in peptide synthesis and organic chemistry due to its reliable protection of amines and its facile removal under specific conditions. Key characteristics of the Boc group's stability include:

-

Acid Lability: The Boc group is highly sensitive to acidic conditions and is readily cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Even milder acidic conditions can lead to gradual degradation over time.

-

Thermal Stability: While relatively stable at ambient temperatures, the Boc group can undergo thermal decomposition at elevated temperatures, generally above 85-90°C.

-

Base and Nucleophile Stability: A key advantage of the Boc group is its general stability under basic and nucleophilic conditions, allowing for a broad range of chemical transformations on other parts of a molecule.

-

Moisture Sensitivity: Boc-protected amino acids can be susceptible to hydrolysis in the presence of moisture, although this process is typically slow under neutral pH conditions.

Stability of this compound at Room Temperature

While specific quantitative data on the degradation rate of this compound at room temperature is not available, the consensus from suppliers and the chemical nature of the Boc group strongly suggest that long-term storage at room temperature is not recommended . The primary concerns for degradation at room temperature over extended periods are gradual hydrolysis from atmospheric moisture and potential contact with acidic contaminants.

For short-term handling, such as weighing and preparation of solutions for immediate use, this compound is generally considered stable at room temperature, provided it is protected from moisture and acidic environments.

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, adherence to recommended storage conditions is critical. The following table summarizes the storage recommendations from various chemical suppliers.

| Supplier/Source | Recommended Storage Temperature |

| Biosynth[1] | 2°C - 8°C |

| Chem-Impex[2] | 0-8 °C |

| Sigma-Aldrich[3][4][5] | Data not specified in snippets |

| General Best Practice | 2°C - 8°C, desiccated |

Additional Storage Recommendations:

-

Inert Atmosphere: For long-term storage, flushing the container with a dry, inert gas like argon or nitrogen can displace moisture and oxygen, further preserving the compound's integrity.

-

Light Protection: Storing the compound in an amber vial or in the dark is a general good practice for complex organic molecules to prevent potential photolytic degradation.

-

Tightly Sealed Containers: To minimize exposure to atmospheric moisture, containers should always be tightly sealed after use.

Experimental Protocol: Assessing the Stability of this compound

To quantitatively assess the stability of this compound at room temperature, a stability study using High-Performance Liquid Chromatography (HPLC) can be employed. This protocol outlines a general method for such a study.

Objective: To determine the rate of degradation of this compound at room temperature over a defined period.

Materials and Instrumentation:

-

This compound (high-purity reference standard and test sample)

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC-grade acetonitrile and water

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks, pipettes, and autosampler vials

-

Analytical balance

-

Temperature and humidity-controlled environment (for sample storage)

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., 1:1 acetonitrile/water) at a known concentration (e.g., 1 mg/mL). This will serve as the time-zero reference standard.

-

Store aliquots of the solid this compound test sample in sealed vials at room temperature (e.g., 20-25°C).

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A suitable gradient to separate the parent compound from potential degradants (e.g., 5% to 95% B over 20 minutes).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm (or a wavelength determined by UV-Vis spectral analysis of this compound)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

-

Stability Study Procedure:

-

At time zero, dissolve a sample of the reference standard and inject it into the HPLC to obtain the initial purity profile.

-

At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a vial of the this compound stored at room temperature.

-

Prepare a solution at the same concentration as the reference standard and analyze it using the same HPLC method.

-

Calculate the purity of the sample at each time point by the area percentage method, and identify any new peaks corresponding to degradation products.

-

-

Data Analysis:

-

Plot the percentage of pure this compound as a function of time.

-

Determine the degradation rate from the slope of this plot.

-

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound and a typical workflow for its stability assessment.

References

A Technical Guide to Boc-2-Abz-OH: Supplier and Purity Analysis for Researchers

For researchers, scientists, and drug development professionals, the quality and sourcing of chemical reagents are paramount to the success of their work. This technical guide provides an in-depth overview of Boc-2-Abz-OH (2-(Boc-amino)benzoic acid), a key building block in peptide synthesis and other areas of organic chemistry. This document outlines key supplier information, purity specifications, and representative experimental protocols to aid in the informed selection and application of this reagent.

Supplier and Purity Data

The selection of a reliable supplier for this compound is a critical first step in any research endeavor. The following table summarizes publicly available data from several chemical suppliers, offering a comparative view of purity levels and the analytical methods used for their determination.

| Supplier | Product Name | CAS Number | Purity | Analytical Method |

| Sigma-Aldrich | This compound | 68790-38-5 | ≥98.0% | Titration (T) |

| Chem-Impex | Boc-2-aminobenzoic acid | 68790-38-5 | ≥98% | HPLC |

| Biosynth | Boc-2-aminobenzoic acid | 68790-38-5 | Not specified | Not specified |

| Carbolution Chemicals | This compound | 68790-38-5 | 95% | Not specified |

| Santa Cruz Biotechnology | This compound | 68790-38-5 | Not specified | Not specified |